molecular formula C19H15NO2 B8722064 6-Propyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-74-6

6-Propyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B8722064
CAS No.: 81721-74-6
M. Wt: 289.3 g/mol
InChI Key: XTNSBPFEFLVLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

81721-74-6

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

6-propylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C19H15NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h3-10H,2,11H2,1H3

InChI Key

XTNSBPFEFLVLBC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propylamine (0.3 mL, 3 mmol) was added to a stirred solution of benz[d]indeno[1,2-b]pyran-5,11-dione (2) (0.49 g mmol) in CHCl3 (10 mL). The red solution stirred overnight before CHCl3 (75 mL) was added and the mixture washed with H2O (3×20 mL) and brine (1×20 mL), dried (MgSO4), and concentrated under reduced pressure to give a yellow-orange solid (0.32 g, 55%): mp 166-167° C.; IR (neat) 2967, 1660, 1502, 1427, 1317, 1193, 959 cm−1; 1H NMR (CDCl3, 300 MHz) δ8.69 (d, 1H, J=8.0 Hz), 8.33 (d, 1H, J=9.0 Hz), 7.70 (td, 1H, J=9.0, 3.0 Hz), 7.62 (d, 1H, J=6.2 Hz), 7.40 (m, 4H), 4.46 (t, 2H, J=8.0 Hz), 1.92 (m, 2H), 1.12 (t, 3H, J=7.4 Hz); CIMS m/z (relative intensity) 290 (MH+, 100). Anal. Calcd for C19H15NO2: C, H, N.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
55%

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